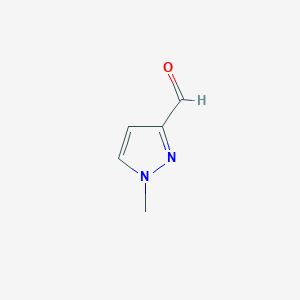

1-methyl-1H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-3-2-5(4-8)6-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYJEYSRBCLJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427523 | |

| Record name | 1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-32-8 | |

| Record name | 1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Properties, Synthesis, and Applications

Abstract

1-Methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the N-methylated pyrazole ring, coupled with the reactivity of the aldehyde functional group, make it a strategic intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, prevalent synthesis methodologies, and its broad-ranging applications in pharmaceutical and agrochemical research. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Core Chemical and Physical Properties

This compound is a distinct organic compound featuring a five-membered aromatic pyrazole ring, methylated at the N1 position and substituted with a formyl (aldehyde) group at the C3 position.[1] This arrangement imparts specific reactivity and physical characteristics.

The compound typically presents as a colorless to yellowish liquid or a solid-liquid mixture.[2][3] It is soluble in various organic solvents, including alcohols and ethers.[2] A comprehensive summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-methylpyrazole-3-carbaldehyde | [1] |

| CAS Number | 27258-32-8 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | Colorless to yellowish liquid; Solid-Liquid Mixture | [2][3] |

| Boiling Point | 218.9 - 280.3 °C at 760 mmHg | [3][4] |

| Density | ~1.14 g/cm³ | [4] |

| Flash Point | 86.2 °C | [3][4] |

| InChIKey | QUYJEYSRBCLJIZ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization: The Molecular Fingerprint

Accurate structural confirmation and purity assessment are paramount in synthesis. The following spectroscopic data provide a definitive fingerprint for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Pyrazole H5: Doublet, δ ≈ 7.5-7.7 ppm. - Pyrazole H4: Doublet, δ ≈ 6.7-6.9 ppm. - N-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.9-4.1 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): δ ≈ 185 ppm. - Pyrazole C3: δ ≈ 145 ppm. - Pyrazole C5: δ ≈ 135 ppm. - Pyrazole C4: δ ≈ 112 ppm. - N-Methyl Carbon (N-CH₃): δ ≈ 39 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹. - C=N Stretch (Pyrazole Ring): Absorption band around 1500-1550 cm⁻¹. - C-H Stretch (Aromatic/Aldehyde): Bands around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 110.11. |

Note: NMR chemical shifts (δ) are reported in ppm relative to TMS. Actual values may vary slightly based on solvent and experimental conditions.

Synthesis Methodologies

The synthesis of pyrazole carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being one of the most efficient and widely adopted methods for formylating pyrazole rings.[5][6]

Vilsmeier-Haack Formylation

This reaction involves the formylation of an electron-rich heterocycle using the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7] The Vilsmeier-Haack reaction provides a direct and high-yielding route to various pyrazole-4-carbaldehydes from corresponding hydrazone precursors.[5][8]

Caption: General workflow for pyrazole carbaldehyde synthesis via Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures for the synthesis of substituted 1H-pyrazole-4-carbaldehydes and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the appropriate phenylhydrazone precursor (1 equivalent) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-1H-pyrazole-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations. This makes it a cornerstone intermediate for introducing molecular diversity.

Caption: Reactivity map of this compound.

Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for synthesizing amines.[9] The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[10][11] This one-pot procedure is highly efficient for creating diverse amine libraries.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[12] It is a powerful method for forming carbon-carbon double bonds and synthesizing α,β-unsaturated products, which are themselves valuable synthetic intermediates.[13][14]

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with predictable stereochemistry, depending on the nature of the ylide.

Applications in Research & Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][15] this compound serves as a key starting material for accessing novel analogues.

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of novel drug candidates.[16] Research has explored its use in developing compounds targeting neurological disorders and inflammation.[16] Its derivatives are also investigated for anti-inflammatory, analgesic, and antimicrobial properties.[17][18]

-

Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, including potent and selective herbicides and fungicides, contributing to enhanced crop protection.[2][16]

-

Material Science: Its unique chemical properties are harnessed in the creation of advanced materials, such as specialized polymers and coatings.[16]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. The compound is classified with several hazards that necessitate careful laboratory practices.

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes.[2] Avoid inhalation of vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][4]

Conclusion

This compound is a potent and versatile synthetic intermediate with significant value for the scientific research community. Its well-defined chemical properties, predictable reactivity, and accessibility through established synthetic routes like the Vilsmeier-Haack reaction make it an indispensable tool. Its demonstrated utility in constructing core scaffolds for pharmaceuticals and agrochemicals ensures its continued importance in the pursuit of novel and effective chemical entities. This guide serves as a foundational resource for scientists aiming to incorporate this powerful building block into their research and development programs.

References

-

This compound. Chem-Impex. [Online]. Available: [Link]

-

Bakr, F. et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Online]. Available: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Online]. Available: [Link]

-

1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090. PubChem. [Online]. Available: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Online]. Available: [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Online]. Available: [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing. [Online]. Available: [Link]

-

This compound. ChemBK. [Online]. Available: [Link]

-

Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. [Online]. Available: [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Online]. Available: [Link]

-

Knoevenagel condensation. Wikipedia. [Online]. Available: [Link]

-

A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Online]. Available: [Link]

-

Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Online]. Available: [Link]

-

Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health. [Online]. Available: [Link]

-

The Knoevenagel Condensation. ResearchGate. [Online]. Available: [Link]

-

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex. [Online]. Available: [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Online]. Available: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Online]. Available: [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Online]. Available: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Online]. Available: [Link]

Sources

- 1. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 27258-32-8 [sigmaaldrich.com]

- 4. 27258-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ineosopen.org [ineosopen.org]

- 11. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. chemimpex.com [chemimpex.com]

- 18. journals.stmjournals.com [journals.stmjournals.com]

1-methyl-1H-pyrazole-3-carbaldehyde physical properties

An In-Depth Technical Guide to 1-methyl-1H-pyrazole-3-carbaldehyde: Physicochemical Properties, Synthesis, and Handling for Research Applications

Introduction

This compound is a heterocyclic aldehyde that serves as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a methylated pyrazole ring coupled with a reactive aldehyde functional group, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The pyrazole scaffold is a well-established pharmacophore known to interact with a wide range of biological targets, while the aldehyde group provides a versatile handle for diverse chemical transformations, including nucleophilic additions and condensation reactions.[2][3]

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides detailed spectroscopic characterization, outlines a proven synthetic protocol, and details essential safety and handling procedures to ensure its effective and safe utilization in the laboratory.

Chemical Identity and Structure

A clear understanding of the compound's fundamental identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.

-

IUPAC Name: this compound

-

Synonyms: 1-methyl-1H-pyrazole-3-carboxaldehyde[4]

-

Molecular Weight: 110.11 g/mol [1][4][5] (Note: some sources list 110.12 g/mol [2])

-

InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are foundational to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods. Data for this compound is summarized below. It is important to note the variability in reported values, which can stem from differences in experimental conditions and sample purity.

| Property | Value | Source(s) |

| Physical Form | Colorless to yellowish liquid; Solid-liquid mixture; Yellow to brown solid | [1][2] |

| Boiling Point | 280.3 °C @ 760 mmHg218.9 ± 13.0 °C @ 760 Torr70-72 °C @ 3 mbar | [1][5][6] |

| Melting Point | Not available (N/A) | |

| Density | 1.14 ± 0.1 g/cm³ (at 20 °C) | [1][5] |

| Flash Point | 86.2 ± 19.8 °C | [1] |

| Vapor Pressure | 0.123 mmHg @ 25 °C | [1] |

| Refractive Index | 1.552 | [1] |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | [1] |

The appearance is reported variably, suggesting that its physical state at room temperature may be a low-melting solid or a viscous liquid, with coloration likely dependent on purity. The significant difference in atmospheric boiling points reported by suppliers may reflect different measurement techniques or purities. The boiling point under vacuum (70-72 °C at 3 mbar) is a highly practical data point for purification via vacuum distillation.[6]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use. The following data provides a definitive fingerprint for this compound.

¹H NMR (500 MHz, CDCl₃) [6]

-

δ 9.84 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its chemical shift far downfield is characteristic of aldehydes.

-

δ 7.36 (d, J = 1.4 Hz, 1H): This signal is assigned to the proton at the C5 position of the pyrazole ring.

-

δ 6.68 (d, J = 1.4 Hz, 1H): This signal corresponds to the proton at the C4 position of the pyrazole ring.

-

δ 3.91 (s, 3H): This sharp singlet represents the three protons of the methyl group attached to the N1 nitrogen (N-CH₃).

¹³C NMR (126 MHz, CDCl₃) [6]

-

δ 185.8: Aldehyde carbonyl carbon (C=O).

-

δ 150.9: C3 of the pyrazole ring (the carbon bearing the aldehyde).

-

δ 131.8: C5 of the pyrazole ring.

-

δ 105.8: C4 of the pyrazole ring.

-

δ 39.2: N-methyl carbon (N-CH₃).

Mass Spectrometry (ESI) [6]

-

m/z = 111 ([M+H]⁺): The electrospray ionization mass spectrum shows the protonated molecule, confirming the molecular weight of 110.11 g/mol .

Synthesis and Purification

A reliable synthetic route is critical for obtaining high-purity material for research. The following protocol, adapted from established literature, describes a robust method for the preparation of this compound.[6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol [6]

-

Ring Formation: Under ice bath cooling, slowly add methylhydrazine (0.423 mol) dropwise to a solution of sodium hydroxide (17.0 g, 0.423 mol) in 225 cm³ of water.

-

Subsequently, add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise at room temperature. Allow the reaction mixture to stir overnight.

-

Initial Work-up: After the reaction is complete, cool the mixture to room temperature and add 36% HCl (28.2 g, 0.278 mol). Continue stirring for 1 hour.

-

Extract the reaction mixture with dichloromethane (4 x 100 cm³). Combine the organic phases and dry over anhydrous sodium sulfate.

-

Hydrolysis: Remove the solvent by evaporation under reduced pressure. Dissolve the resulting residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours to hydrolyze the acetal intermediate.

-

Final Isolation: Adjust the pH of the solution to 10 with a 10% potassium carbonate aqueous solution.

-

Extract the product with dichloromethane (3 x 200 cm³). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by vacuum distillation (e.g., 70-72 °C at 3 mbar) to yield pure this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group. It is a key intermediate in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Development: It serves as a precursor for synthesizing novel drug candidates, particularly those with potential anti-inflammatory properties or for treating neurological disorders.[2][3]

-

Agrochemicals: The compound is used in the development and formulation of pesticides, herbicides, and fungicides, contributing to crop protection and yield enhancement.[1][2]

-

Organic Synthesis: As a versatile building block, it enables chemists to perform a range of transformations, such as Wittig reactions, reductive aminations, and condensations, to create diverse molecular libraries for screening and research.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Procedures

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[1][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[1][7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended. Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

-

This compound. ChemBK. [Link]

-

1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090. PubChem. [Link]

-

1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117. PubChem. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Safety Data Sheet. Aaron Chemicals. [Link]

-

SAFETY DATA SHEET - this compound (UK). Fisher Scientific. [Link]

-

1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383. PubChem. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 27258-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 27258-32-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to 1-methyl-1H-pyrazole-3-carbaldehyde (CAS: 27258-32-8)

Abstract

This guide provides an in-depth technical overview of 1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 27258-32-8), a pivotal heterocyclic building block in modern organic synthesis. We will explore its fundamental physicochemical properties, detailed spectroscopic profile, and established synthesis methodologies. The core of this document focuses on the compound's reactivity and its critical applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Furthermore, this guide outlines comprehensive safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The insights presented herein are synthesized from established literature and technical data sources to provide a reliable and authoritative resource for professionals in the chemical and biomedical sciences.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole aldehyde recognized for its unique reactivity, which makes it an essential precursor for constructing complex molecular architectures.[1] Its structure, featuring a methylated pyrazole ring with an aldehyde group at the 3-position, allows for a wide range of chemical transformations.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 27258-32-8 | [2] |

| Molecular Formula | C₅H₆N₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | [2][3] |

| IUPAC Name | 1-methylpyrazole-3-carbaldehyde | [2][4] |

| Appearance | Yellow to brown solid; may also appear as a colorless to yellowish liquid or solid-liquid mixture. | [1][4] |

| Boiling Point | 280.3°C at 760 mmHg | |

| Density | 1.14 ± 0.1 g/cm³ (at 20°C) | |

| Purity | ≥ 95% - 98% | [1][4] |

| InChI Key | QUYJEYSRBCLJIZ-UHFFFAOYSA-N | [2][4] |

| SMILES | CN1C=C(C=N1)C=O | [2] |

| Storage Conditions | Store at 0-8°C in a dry, cool, well-ventilated place. Keep container tightly sealed, away from moisture and incompatible materials.[1][5] Some suppliers recommend storage at -20°C or under an inert atmosphere.[4] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation of this compound is unequivocally established through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, providing precise details about the proton and carbon environments within the molecule.

Expert Insight: The chemical shifts observed in both ¹H and ¹³C NMR spectra are characteristic of the pyrazole ring's aromaticity and the electron-withdrawing nature of the aldehyde substituent. The distinct singlet for the aldehyde proton (CHO) at approximately 9.84 ppm is a key diagnostic signal.

Table 2: NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |

| ¹H NMR | 9.84 | s, 1H | Aldehyde proton (-CHO) |

| 7.36 | d, J = 1.4 Hz, 1H | Pyrazole ring proton (C₅-H) | |

| 6.68 | d, J = 1.4 Hz, 1H | Pyrazole ring proton (C₄-H) | |

| 3.91 | s, 3H | Methyl protons (-CH₃) | |

| ¹³C NMR | 185.8 | Aldehyde Carbonyl (C=O) | |

| 150.9 | Pyrazole ring carbon (C₃) | ||

| 131.8 | Pyrazole ring carbon (C₅) | ||

| 105.8 | Pyrazole ring carbon (C₄) | ||

| 39.2 | Methyl carbon (-CH₃) |

Data sourced from ChemicalBook based on analysis in CDCl₃ at 500 MHz for ¹H and 126 MHz for ¹³C.[6]

Synthesis Methodology: A Validated Protocol

The synthesis of pyrazole aldehydes is often achieved via the Vilsmeier-Haack reaction on the corresponding hydrazones.[7][8][9] However, a specific and reliable method for this compound has been documented, proceeding from readily available starting materials.

Causality Behind Experimental Choices: This synthesis leverages the classic pyrazole ring formation by condensing a hydrazine (methylhydrazine) with a 1,3-dicarbonyl equivalent, in this case, 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one. The initial reaction forms the pyrazole ring, and a subsequent acidic workup hydrolyzes an intermediate to reveal the target aldehyde functionality. The use of an acid like HCl is critical for this final deprotection step.[6]

Experimental Protocol: Synthesis of this compound[8]

Step 1: Preparation of Reagent Solution

-

Under ice bath cooling, slowly add methylhydrazine (19.5 g, 0.423 mol) dropwise to 225 cm³ of an aqueous solution containing sodium hydroxide (17.0 g, 0.423 mol). Maintain cooling to control the exothermic reaction.

Step 2: Ring Formation

-

To the solution from Step 1, slowly add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise at room temperature.

-

Stir the resulting reaction mixture overnight to ensure complete formation of the pyrazole intermediate.

Step 3: Acidic Workup and Hydrolysis

-

After overnight stirring, cool the reaction mixture to room temperature.

-

Carefully add 36% HCl (28.2 g, 0.278 mol) and continue stirring for 1 hour.

-

Extract the mixture with dichloromethane (4 x 100 cm³).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours to ensure complete hydrolysis to the aldehyde.

Step 4: Isolation and Purification

-

Adjust the pH of the acidic solution to 10 using a 10% K₂CO₃ aqueous solution.

-

Extract the basic aqueous layer with dichloromethane (3 x 200 cm³).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by vacuum distillation (boiling point: 70-72 °C at 3 mbar) to yield the final product as a colorless liquid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Core Applications

The utility of this compound stems from the reactivity of its aldehyde group, which readily participates in reactions like nucleophilic addition and condensation.[1] This makes it an invaluable synthon for introducing the 1-methyl-pyrazole moiety into larger, more complex molecules.

Trustworthiness Through Versatility: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets, leading to a wide range of therapeutic effects.[10] The ability to easily modify the aldehyde group of this compound allows for the systematic exploration of chemical space in drug discovery programs.

Key Application Areas:

-

Pharmaceuticals: It serves as a crucial starting material for synthesizing novel drug candidates.[1] Research has specifically explored its use in developing agents for neurological disorders and inflammation.[1] Its derivatives have been investigated for antitubercular activity.[11]

-

Agrochemicals: The compound is used in the formulation of next-generation crop protection products, including herbicides and fungicides, where the pyrazole core contributes to efficacy and selectivity.[1]

-

Material Science: Its unique chemical properties are leveraged in creating advanced materials such as specialized polymers and coatings.[1]

-

Organic Synthesis: Beyond specific applications, it is a versatile building block for chemists to efficiently create a wide array of complex heterocyclic molecules.[1]

Application Domain Map

Caption: Key application areas derived from the core compound.

Safety, Handling, and Storage Protocols

As with any active chemical reagent, adherence to strict safety protocols is mandatory when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [4][12] |

| H315 | Causes skin irritation. | [4][12] | |

| H319 | Causes serious eye irritation. | [4][12] | |

| H335 | May cause respiratory irritation. | [4][12] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][13] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [13] |

Handling and First-Aid Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield as described by OSHA or EN166 standards.[5]

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[5]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[5]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[5][12]

Storage and Incompatibilities

-

Storage: Keep in a dry, cool, and well-ventilated place.[5] The container must be kept tightly closed.[5] For long-term stability, storage at 2-8°C is recommended.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

Decomposition: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Conclusion

This compound is a high-value chemical intermediate with demonstrated importance across multiple scientific disciplines. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it a reliable tool for researchers. Its role as a foundational element in the discovery of new pharmaceuticals and agrochemicals underscores its continued relevance.[1] This guide has provided the essential technical knowledge, from synthesis to safe handling, required for its effective and responsible use in research and development.

References

- Current time information in Alamance County, US. Google.

- This compound. Chem-Impex.

- 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090. PubChem.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- This compound | 27258-32-8. Sigma-Aldrich (ChemScene).

- This compound. ChemBK.

- This compound | 27258-32-8. Sigma-Aldrich (Ambeed).

- This compound | 27258-32-8. ChemicalBook.

- 27258-32-8 this compound. AK Scientific, Inc.

- 3-Formyl-1-methyl-1H-pyrazole | CAS 27258-32-8. Santa Cruz Biotechnology.

- 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117. PubChem.

- 27258-32-8(this compound) Product Description. ChemicalBook.

- Safety Data Sheet - this compound. Aaron Chemicals.

- SAFETY DATA SHEET - this compound. Fisher Scientific (UK).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

- Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-carbaldehyde. Fluorochem.

- Safety Data Sheet - 5-Hydroxy-1-methyl-1H-pyrazole. TCI EUROPE N.V.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 27258-32-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 27258-32-8 [chemicalbook.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications in Modern Chemistry

Abstract

1-Methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic properties and the reactivity of the aldehyde functional group make it a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and a detailed, field-proven synthetic protocol. Furthermore, we explore its synthetic utility, key applications in drug discovery and crop protection, and essential safety protocols for laboratory handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their research and development endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2] Its presence is associated with a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.

This compound (Figure 1) serves as a cornerstone intermediate for accessing a diverse library of complex pyrazole derivatives. The aldehyde group at the 3-position is readily available for a multitude of chemical transformations, such as condensation reactions, nucleophilic additions, and oxidations, providing a gateway to more elaborate molecular architectures.[1] Its application has been noted in the synthesis of novel drug candidates targeting neurological disorders and inflammation, as well as in the formulation of next-generation fungicides and herbicides.[1]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research. The key identifiers and properties of this compound are summarized in Table 1 .

| Property | Value | Source |

| IUPAC Name | 1-methylpyrazole-3-carbaldehyde | PubChem[6] |

| CAS Number | 27258-32-8 | ChemicalBook[7], Sigma-Aldrich |

| Molecular Formula | C₅H₆N₂O | PubChem[6], Chem-Impex[1] |

| Molecular Weight | 110.11 g/mol | PubChem[6], Chem-Impex[1] |

| Appearance | Colorless to yellowish liquid; may also appear as a yellow to brown solid-liquid mixture | ChemBK[8], Chem-Impex[1] |

| Boiling Point | 70-72 °C at 3 mbar; 280.3 °C at 760 mmHg | ChemicalBook[7], Sigma-Aldrich |

| Solubility | Soluble in organic solvents such as alcohols and ethers | ChemBK[8] |

| SMILES | CN1C=C(C=N1)C=O | PubChem[6] |

| InChIKey | QUYJEYSRBCLJIZ-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[6] |

Spectroscopic Characterization for Structural Verification

In any synthetic workflow, unambiguous characterization of the product is a non-negotiable checkpoint. The data presented in Table 2 are typical values used to confirm the identity and purity of this compound.

| Technique | Data | Interpretation |

| ¹H NMR | δ = 9.84 (s, 1H), 7.36 (d, J = 1.4 Hz, 1H), 6.68 (d, J = 1.4 Hz, 1H), 3.91 (s, 3H) ppm (500 MHz, CDCl₃) | The singlet at 9.84 ppm is characteristic of the aldehyde proton. The two doublets at 7.36 and 6.68 ppm correspond to the protons on the pyrazole ring. The singlet at 3.91 ppm confirms the presence of the N-methyl group.[7] |

| ¹³C NMR | δ = 185.8, 150.9, 131.8, 105.8, 39.2 ppm (126 MHz, CDCl₃) | The peak at 185.8 ppm is indicative of the aldehyde carbonyl carbon. The peaks at 150.9, 131.8, and 105.8 ppm represent the carbons of the pyrazole ring, and the peak at 39.2 ppm corresponds to the N-methyl carbon.[7] |

| Mass Spec. | m/z = 111 ([M+H]⁺) (ESI) | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 110.11 g/mol .[7] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be reliably achieved through the cyclization of a suitable precursor followed by hydrolysis. The following protocol is adapted from established literature procedures.[7]

Experimental Protocol

Step 1: Pyrazole Ring Formation

-

Under ice bath cooling, slowly add methylhydrazine (0.423 mol) dropwise to a 225 cm³ aqueous solution of sodium hydroxide (17.0 g, 0.423 mol).

-

Causality: The basic medium deprotonates the methylhydrazine, increasing its nucleophilicity for the subsequent reaction. The ice bath controls the exothermic nature of the acid-base reaction.

-

-

At room temperature, add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Causality: This is a classic cyclocondensation reaction. The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the butenone derivative, initiating a sequence of intramolecular reactions that ultimately form the pyrazole ring.

-

Step 2: Hydrolysis and Aldehyde Formation

-

After stirring overnight, cool the reaction mixture to room temperature and add 36% HCl (28.2 g, 0.278 mol). Continue stirring for 1 hour.

-

Causality: The initial product of the cyclization is a protected acetal. The addition of strong acid is necessary to hydrolyze this acetal to the desired aldehyde.

-

-

Extract the reaction mixture with dichloromethane (4 x 100 cm³).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours.

-

Causality: This second acidic wash ensures the complete and clean conversion of any remaining acetal to the aldehyde, which is critical for product purity.

-

Step 3: Work-up and Purification

-

Adjust the pH of the solution to 10 using a 10% K₂CO₃ aqueous solution.

-

Causality: Basification neutralizes the excess acid and deprotonates the pyrazole product, making it less water-soluble and more extractable into an organic solvent.

-

-

Extract the product with dichloromethane (3 x 200 cm³).

-

Dry the combined organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by vacuum distillation (e.g., 70-72 °C at 3 mbar) to yield pure this compound as a colorless liquid.[7]

Synthesis Workflow Diagram

Caption: Chemical reactivity of this compound.

Applications in Drug Discovery and Agrochemicals

The pyrazole-carbaldehyde scaffold is a well-established pharmacophore. Derivatives synthesized from this compound have shown significant potential in several high-impact areas:

-

Pharmaceuticals: It is a key building block for synthesizing novel drug candidates. [1]Research has explored its use in creating compounds with potential therapeutic effects for neurological disorders and inflammation. [1]Furthermore, related pyrazole structures have demonstrated anti-inflammatory and anti-cancer properties, highlighting the scaffold's importance in oncology and immunology research. [9]* Agrochemicals: In the agrochemical sector, this compound serves as a valuable intermediate for formulating new crop protection agents, such as herbicides and fungicides. [1]Its structure allows for the development of selective and potent active ingredients that can enhance crop yields.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound is classified with specific hazards that require careful management.

GHS Hazard Information

-

Pictogram: GHS07 (Harmful) * Signal Word: Warning * Hazard Statements:

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [10]Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [8][10]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [10]Recommended storage temperature is often -20°C to 0-8°C to maintain long-term stability. [1]Keep away from heat, fire sources, strong oxidizing agents, strong bases, and strong reducing agents. [8][10]* First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [8][10] * Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. [8][10] * Inhalation: Move to fresh air. If symptoms occur, seek medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention. [10]

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its straightforward synthesis, well-defined reactivity, and proven utility make it an indispensable component in the synthetic chemist's toolbox. From academic laboratories exploring fundamental reaction mechanisms to industrial settings developing life-saving pharmaceuticals and sustainable agrochemicals, this compound will undoubtedly continue to play a pivotal role in advancing chemical research and development.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem. (n.d.). PubChem. [Link]

-

1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. (n.d.). PubChem. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

1H-pyrazole-3-carboxaldehyde, 1-methyl- - ChemBK. (2024). ChemBK. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2011). ResearchGate. [Link]

-

Butnariu, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6549. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2011). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 27258-32-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

1-methyl-1H-pyrazole-3-carbaldehyde molecular structure

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Molecular Structure, Synthesis, and Applications

Abstract

This compound is a heterocyclic aldehyde that has emerged as a pivotal building block in synthetic chemistry. Its unique molecular architecture, characterized by a methylated pyrazole ring functionalized with a reactive aldehyde group, makes it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, and crystallographic characteristics. Furthermore, it delves into established synthesis protocols, explores the compound's chemical reactivity, and highlights its significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular structure, which dictates its reactivity and physical characteristics.

Core Structural Features

The molecule consists of a five-membered aromatic pyrazole ring. This heterocyclic system contains two adjacent nitrogen atoms, one of which (N1) is substituted with a methyl group. A carbaldehyde (or formyl) group is attached to the C3 position of the ring. The molecular formula is C₅H₆N₂O.[1][2][3]

The IUPAC name for this compound is this compound.[2] It is also known by synonyms such as 1-methyl-1H-pyrazole-3-carboxaldehyde.[2] Key identifiers are crucial for database searches and regulatory compliance.

-

CAS Number: 27258-32-8[2]

Caption: 2D structure of this compound.

Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in reactions. It is typically a colorless to yellowish liquid or a solid-liquid mixture.[1][4]

| Property | Value | Source |

| Molecular Weight | 110.11 g/mol | [2][3] |

| Appearance | Colorless to yellowish liquid; Solid-Liquid Mixture | [1][4] |

| Boiling Point | ~218.9 - 280.3 °C at 760 mmHg | [3][4] |

| Flash Point | 86.2 ± 19.8 °C | [4] |

| Density | 1.14 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like alcohols and ethers. | [1] |

Spectroscopic and Crystallographic Analysis

Structural elucidation and confirmation rely on modern analytical techniques. Spectroscopic data provides direct evidence of the compound's functional groups and connectivity.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. Key expected resonances include a singlet for the aldehyde proton (δ 9.5-10.5 ppm), two doublets for the aromatic protons on the pyrazole ring (δ 7.0-8.5 ppm), and a singlet for the N-methyl protons (δ 3.5-4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. The aldehyde carbonyl carbon is the most deshielded (δ 180-190 ppm). The aromatic carbons of the pyrazole ring appear in the typical aromatic region (δ 110-150 ppm), and the N-methyl carbon signal appears upfield (δ 35-45 ppm). Public databases confirm the availability of reference spectra.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, typically found around 1680-1700 cm⁻¹. Other significant peaks include C-H stretches from the methyl and aromatic groups, and C=N/C=C stretching vibrations from the pyrazole ring.

Crystallographic Insights

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole carbaldehydes provides valuable insight. For instance, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde reveals that the central pyrazole ring is largely planar.[5][6] In this analogue, the substituent rings (phenyl and pyrrolyl) are twisted with respect to the pyrazole core, with dihedral angles of 34.95° and 58.99°, respectively.[5][6] This demonstrates that while the pyrazole core is planar, the overall molecular conformation is influenced by steric interactions between substituents. Such structural data is critical for understanding intermolecular interactions, such as crystal packing and binding to biological targets.[5]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent reactions are central to its role as a versatile intermediate.

Primary Synthesis Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][10]

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Generalized Vilsmeier-Haack Formylation

-

Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Reaction: The appropriate hydrazone precursor is dissolved in DMF and added to the prepared Vilsmeier reagent at a controlled temperature (typically 0-10 °C).

-

Cyclization/Formylation: The reaction mixture is heated (e.g., 60-80 °C) for several hours to drive the cyclization and formylation process.[9] Reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled and poured into crushed ice, often followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Isolation: The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazole carbaldehyde.

Another viable synthetic route involves the oxidation of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, using a suitable oxidizing agent.[7]

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is the primary site of reactivity, making the molecule a versatile building block.[11] It readily participates in a variety of crucial organic transformations:

-

Condensation Reactions: It reacts with active methylene compounds in Knoevenagel condensations or with amines/hydrazines to form Schiff bases and hydrazones, respectively.[12][13]

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive Amination: It can be converted into various substituted amines through reaction with a primary or secondary amine in the presence of a reducing agent.[9]

This reactivity allows chemists to efficiently construct more complex molecular architectures, incorporating the stable and biologically relevant pyrazole scaffold.[12]

Applications in Research and Development

The structural and reactive properties of this compound make it a high-value intermediate in several fields, most notably in the pharmaceutical and agrochemical industries.[1][12]

Caption: From core intermediate to high-value applications.

-

Pharmaceutical Development: The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. This compound serves as a key starting material for novel drug candidates. It has been explored in the synthesis of compounds targeting neurological disorders and inflammation.[12] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[7][11]

-

Agrochemical Sector: In agriculture, this compound is used to formulate advanced crop protection products.[12] It is an intermediate in the synthesis of potent and selective herbicides and fungicides, helping to enhance crop yields.[11][12]

-

Organic Synthesis: Beyond specific applications, it is a broadly utilized building block for creating diverse heterocyclic systems and complex organic molecules for academic and industrial research.[12]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the compound's integrity.

-

Hazard Profile: According to the Globally Harmonized System (GHS), the compound is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The signal word is "Warning".[4]

-

Recommended Handling: Operations should be conducted in a well-ventilated area or fume hood.[1] Personal protective equipment (PPE), including gloves and safety glasses, must be worn to avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[1]

-

Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture.[1][4] It should be kept away from heat and sources of ignition.[1] For long-term storage and to ensure purity, refrigeration at -20°C is recommended.[4]

Conclusion

This compound is a compound of significant strategic importance in modern organic synthesis. Its well-defined molecular structure, characterized by the versatile reactivity of its aldehyde group and the stable, biologically relevant pyrazole core, establishes it as a valuable precursor for innovation. A thorough understanding of its properties, synthesis, and reactivity empowers researchers in medicinal chemistry and materials science to leverage this building block for the efficient development of novel, high-value molecules with potential therapeutic and commercial applications.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Mague, J. T., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1131–o1132. Available at: [Link]

-

ResearchGate. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7109. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 27258-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 27258-32-8 [sigmaaldrich.com]

- 5. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-methyl-1H-pyrazole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development.[1] Its pyrazole core is a common scaffold in a wide array of pharmacologically active compounds, and the reactive aldehyde functionality serves as a key synthetic handle for the elaboration of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by experimental data.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₅H₆N₂O and a molecular weight of 110.11 g/mol , dictates its characteristic spectroscopic signatures.[1][2] The molecule comprises a five-membered aromatic pyrazole ring, substituted with a methyl group at the N1 position and a carbaldehyde group at the C3 position. This arrangement gives rise to distinct signals in various spectroscopic techniques, which will be elaborated upon in the subsequent sections.

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | Singlet | 1H | Aldehyde proton (CHO) |

| 7.36 | Doublet (J = 1.4 Hz) | 1H | Pyrazole H5 |

| 6.68 | Doublet (J = 1.4 Hz) | 1H | Pyrazole H4 |

| 3.91 | Singlet | 3H | Methyl protons (N-CH₃) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (9.84 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. Its singlet nature indicates no adjacent protons.

-

Pyrazole Protons (7.36 and 6.68 ppm): The two doublets in the aromatic region are assigned to the protons on the pyrazole ring. The downfield signal at 7.36 ppm is assigned to H5, which is deshielded by the adjacent nitrogen atom (N1) and the electron-withdrawing aldehyde group. The upfield signal at 6.68 ppm corresponds to H4. The small coupling constant (J = 1.4 Hz) is typical for a four-bond coupling in a five-membered heterocyclic ring.

-

Methyl Protons (3.91 ppm): The singlet integrating to three protons is assigned to the methyl group attached to the N1 nitrogen of the pyrazole ring. Its chemical shift is in the expected region for an N-methyl group on an aromatic heterocycle.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 185.8 | Aldehyde carbonyl (C=O) |

| 150.9 | Pyrazole C3 |

| 131.8 | Pyrazole C5 |

| 105.8 | Pyrazole C4 |

| 39.2 | Methyl carbon (N-CH₃) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (185.8 ppm): This highly downfield signal is characteristic of an aldehyde carbonyl carbon.

-

Pyrazole Carbons (150.9, 131.8, and 105.8 ppm): The signals for the pyrazole ring carbons are in the aromatic region. The carbon bearing the aldehyde group (C3) is the most deshielded at 150.9 ppm due to the electron-withdrawing effect of the substituent. C5 appears at 131.8 ppm, and C4, being the most shielded of the ring carbons, resonates at 105.8 ppm.

-

Methyl Carbon (39.2 ppm): The upfield signal at 39.2 ppm is assigned to the N-methyl carbon.

Diagram 2: NMR Experimental Workflow

A simplified workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~2850-2750 | Medium, sharp | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700-1680 | Strong, sharp | Carbonyl (C=O) stretch of an aromatic aldehyde |

| ~1600-1450 | Medium to strong | C=C and C=N stretching of the pyrazole ring |

| ~1400-1300 | Medium | C-H bending |

| Below 1000 | Medium to weak | Out-of-plane C-H bending |

Interpretation of the Predicted IR Spectrum:

-

C-H Stretching: The spectrum is expected to show absorptions for both aromatic and aliphatic C-H stretching. A key diagnostic feature for the aldehyde is the presence of two medium intensity bands around 2850 and 2750 cm⁻¹, arising from the C-H stretch of the aldehyde group, often appearing as a Fermi resonance doublet.

-

Carbonyl Stretching: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is anticipated for the C=O stretch of the aldehyde. Conjugation with the pyrazole ring is expected to lower this frequency compared to a saturated aliphatic aldehyde.

-

Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: The positive-ion ESI mass spectrum of this compound shows a prominent peak at m/z = 111.[2] This corresponds to the protonated molecule, confirming the molecular weight of 110.11 g/mol .

Electron Ionization (EI-MS) - Predicted Fragmentation:

While an experimental EI mass spectrum for the title compound is not available, the fragmentation pattern of the isomeric 1-methyl-1H-pyrazole-4-carbaldehyde, which shows a molecular ion peak at m/z 110 and a significant fragment at m/z 109, suggests a likely fragmentation pathway.[3] The fragmentation of pyrazole derivatives under EI conditions often involves characteristic losses.

Diagram 3: Predicted EI-MS Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization.

Interpretation of Predicted EI-MS Fragmentation:

-

Molecular Ion Peak ([M]⁺˙): A molecular ion peak at m/z = 110 is expected.

-

[M-H]⁺: Loss of a hydrogen radical, likely from the aldehyde group, would result in a fragment at m/z = 109.

-

[M-CO]⁺˙: Decarbonylation, a common fragmentation pathway for aldehydes, would lead to a fragment at m/z = 82.

-

[M-HCN]⁺˙: Pyrazole rings can undergo fragmentation via the loss of hydrogen cyanide, which would produce a fragment at m/z = 83.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insights into the molecule's fragmentation behavior. For researchers in drug discovery and development, a solid understanding of this data is crucial for ensuring the quality of starting materials and for the confident structural assignment of novel derivatives.

References

-

PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. [Link]

-

Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

mass spectrometry of 1-methyl-1H-pyrazole-3-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 1-methyl-1H-pyrazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₅H₆N₂O, MW: 110.11 g/mol )[1][2][3], a key heterocyclic building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver field-proven insights into method development, data interpretation, and the causal reasoning behind experimental choices. We will explore fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering detailed protocols and mechanistic explanations. The methodologies described are designed to be self-validating, ensuring researchers can achieve robust, reproducible, and accurate results.

Introduction: The Analytical Imperative

This compound is a versatile intermediate whose purity and structural integrity are paramount for the success of subsequent synthetic steps and the biological activity of the final products[1]. Mass spectrometry (MS) stands as the definitive analytical tool for confirming its molecular weight and elucidating its structure through controlled fragmentation. The choice of ionization technique is the most critical parameter, fundamentally dictating the nature of the mass spectrum obtained. Hard ionization techniques like EI are invaluable for generating reproducible, library-searchable fragmentation patterns that provide a structural fingerprint. In contrast, soft ionization techniques like ESI are essential for unambiguous molecular weight confirmation, especially for samples analyzed via liquid chromatography[4][5][6]. This guide will equip the researcher with the expertise to leverage both techniques effectively.

Experimental Workflow: A Self-Validating Approach

A robust analytical workflow is the foundation of trustworthy data. The following diagram outlines a universal workflow applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, designed to minimize matrix effects and ensure reproducibility[7].

Caption: General experimental workflow for MS analysis.

Analysis by Electron Ionization (EI-MS)

Electron Ionization is the classic, high-energy technique typically coupled with Gas Chromatography (GC). It requires the analyte to be volatile and thermally stable[8]. EI induces extensive and highly reproducible fragmentation, providing a detailed structural fingerprint.

EI-MS Sample Preparation Protocol

Causality: The goal of this protocol is to prepare a sample that is sufficiently volatile for GC introduction and dilute enough to prevent detector saturation, ensuring a clean, library-matchable spectrum.

-

Initial Solubilization: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to create a 1 mg/mL stock solution[9].

-

Working Solution: Perform a 1:100 dilution of the stock solution by transferring 10 µL into 990 µL of the same solvent. This yields a working concentration of 10 µg/mL, which is typically ideal for modern GC-MS systems.

-